molecular formula C24H22N4O2 B10874704 4-methyl-5-[2-(5-methyl-1H-indol-3-yl)ethyl]-2-phenyl-1H-pyrazolo[4,3-c]pyridine-3,6(2H,5H)-dione

4-methyl-5-[2-(5-methyl-1H-indol-3-yl)ethyl]-2-phenyl-1H-pyrazolo[4,3-c]pyridine-3,6(2H,5H)-dione

Cat. No.: B10874704
M. Wt: 398.5 g/mol
InChI Key: CRUDGOPIJWHKKQ-UHFFFAOYSA-N
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Description

4-methyl-5-[2-(5-methyl-1H-indol-3-yl)ethyl]-2-phenyl-1H-pyrazolo[4,3-c]pyridine-3,6(2H,5H)-dione is a complex organic compound that features a unique combination of indole, pyrazole, and pyridine moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methyl-5-[2-(5-methyl-1H-indol-3-yl)ethyl]-2-phenyl-1H-pyrazolo[4,3-c]pyridine-3,6(2H,5H)-dione typically involves multi-step organic reactions. One common approach includes:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Palladium on carbon (Pd/C), lithium aluminum hydride (LiAlH4)

    Substitution: Halogens (e.g., Br2, Cl2), nucleophiles (e.g., NH3, OH-)

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinones or carboxylic acids, while reduction could produce amines or alcohols.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.

Biology

Biologically, the compound has shown potential as an inhibitor of certain enzymes and receptors, making it a candidate for drug development. It has been studied for its effects on cell signaling pathways and gene expression.

Medicine

In medicine, the compound is being investigated for its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial activities. Its ability to interact with specific molecular targets makes it a promising lead compound for new drug discovery.

Industry

Industrially, the compound can be used in the development of new materials with specific properties, such as enhanced conductivity or stability. It may also find applications in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 4-methyl-5-[2-(5-methyl-1H-indol-3-yl)ethyl]-2-phenyl-1H-pyrazolo[4,3-c]pyridine-3,6(2H,5H)-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, altering their activity and thereby modulating various biological pathways. For example, it may inhibit the activity of kinases involved in cell proliferation, leading to anticancer effects.

Comparison with Similar Compounds

Similar Compounds

    Indole Derivatives: Compounds like tryptophan and serotonin share the indole moiety and exhibit similar biological activities.

    Pyrazole Derivatives: Compounds such as celecoxib and rimonabant contain the pyrazole ring and are used for their anti-inflammatory and appetite-suppressant effects.

    Pyridine Derivatives: Nicotine and pyridoxine (vitamin B6) are examples of pyridine-containing compounds with significant biological roles.

Uniqueness

What sets 4-methyl-5-[2-(5-methyl-1H-indol-3-yl)ethyl]-2-phenyl-1H-pyrazolo[4,3-c]pyridine-3,6(2H,5H)-dione apart is its unique combination of three different heterocyclic systems, which imparts a distinct set of chemical and biological properties. This structural complexity allows for diverse interactions with biological targets, making it a versatile compound for various applications.

Properties

Molecular Formula

C24H22N4O2

Molecular Weight

398.5 g/mol

IUPAC Name

4-methyl-5-[2-(5-methyl-1H-indol-3-yl)ethyl]-2-phenyl-1H-pyrazolo[4,3-c]pyridine-3,6-dione

InChI

InChI=1S/C24H22N4O2/c1-15-8-9-20-19(12-15)17(14-25-20)10-11-27-16(2)23-21(13-22(27)29)26-28(24(23)30)18-6-4-3-5-7-18/h3-9,12-14,25-26H,10-11H2,1-2H3

InChI Key

CRUDGOPIJWHKKQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)NC=C2CCN3C(=C4C(=CC3=O)NN(C4=O)C5=CC=CC=C5)C

Origin of Product

United States

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